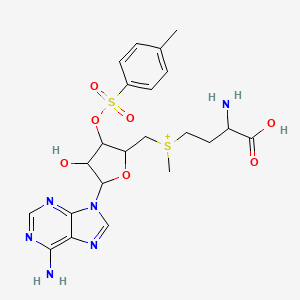
S-Adenosyl-L-methioninetosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Adenosyl-L-methioninetosylate: is a sulfonium-containing compound derived from the amino acid methionine and adenosine triphosphate (ATP). It is a key metabolite in various biological processes, particularly in methylation reactions where it serves as a methyl donor. This compound is crucial in cellular metabolism and is found in both prokaryotic and eukaryotic cells .
准备方法
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methioninetosylate can be synthesized through the reaction of methionine with ATP in the presence of specific enzymes. The reaction typically occurs under mild conditions, with the enzyme S-adenosylmethionine synthetase facilitating the transfer of the adenosyl group from ATP to methionine .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzyme S-adenosylmethionine synthetase, thereby increasing the yield of the compound. The fermentation broth is then subjected to purification processes to isolate the desired product .
化学反应分析
Types of Reactions: S-Adenosyl-L-methioninetosylate undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in transmethylation reactions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of nucleophiles like amines and thiols
Common Reagents and Conditions:
Methylation Reactions: Typically involve methyltransferase enzymes and occur under physiological conditions.
Substitution Reactions: Often require acidic or basic conditions to stabilize the intermediate products.
Major Products:
Methylation Products: Include methylated DNA, RNA, proteins, and small molecules.
Substitution Products: Include various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: S-Adenosyl-L-methioninetosylate is used in the synthesis of various methylated compounds, which are important in organic synthesis and medicinal chemistry .
Biology: In biological research, it is used to study methylation processes and their effects on gene expression, protein function, and cellular metabolism .
Medicine: It has therapeutic applications in treating conditions like depression, osteoarthritis, and liver disorders due to its role in methylation and cellular metabolism .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and nutraceuticals, particularly those aimed at improving mental health and joint function .
作用机制
S-Adenosyl-L-methioninetosylate exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, proteins, and small molecules. This methylation process is crucial for regulating gene expression, protein function, and cellular signaling pathways .
Molecular Targets and Pathways:
DNA and RNA Methylation: Affects gene expression and stability.
Protein Methylation: Modulates protein activity and interactions.
Small Molecule Methylation: Influences metabolic pathways and cellular signaling.
相似化合物的比较
S-Adenosyl-L-methionine: The parent compound, which is also a methyl donor but lacks the tosylate group.
S-Adenosyl-L-methionine phytate: A derivative with improved pharmacokinetic properties.
S-Adenosylhomocysteine: A product of methylation reactions involving S-Adenosyl-L-methioninetosylate.
Uniqueness: this compound is unique due to its tosylate group, which enhances its stability and bioavailability compared to its parent compound. This makes it more effective in therapeutic applications and industrial processes .
属性
分子式 |
C22H29N6O7S2+ |
|---|---|
分子量 |
553.6 g/mol |
IUPAC 名称 |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-4-hydroxy-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl]-methylsulfanium |
InChI |
InChI=1S/C22H28N6O7S2/c1-12-3-5-13(6-4-12)37(32,33)35-18-15(9-36(2)8-7-14(23)22(30)31)34-21(17(18)29)28-11-27-16-19(24)25-10-26-20(16)28/h3-6,10-11,14-15,17-18,21,29H,7-9,23H2,1-2H3,(H2-,24,25,26,30,31)/p+1 |
InChI 键 |
RFCNTHQSTXQCEP-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
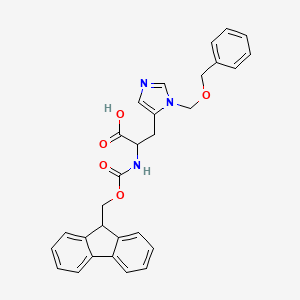
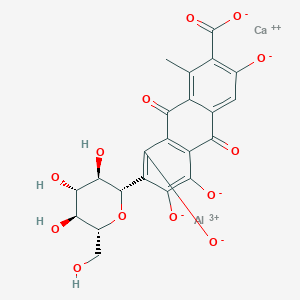
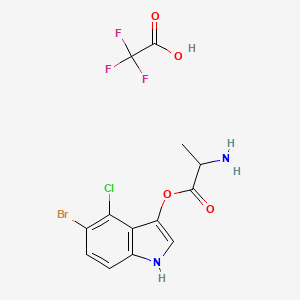
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)
![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
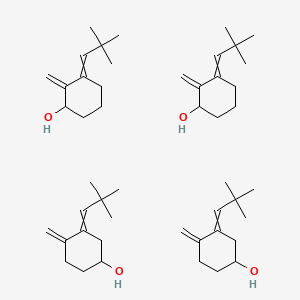
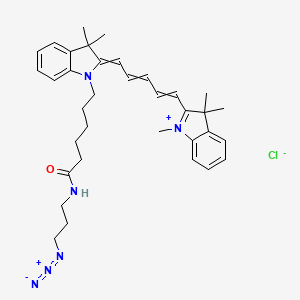
![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)
![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
